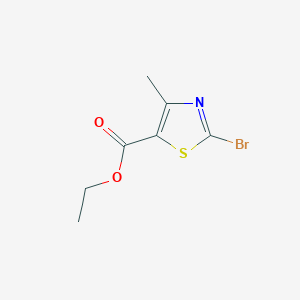
Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Cat. No. B182004
M. Wt: 250.12 g/mol
InChI Key: CFBIOWPDDZPIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06096898
Procedure details


A solution of sodium nitrite (8.56 g, 124 mmol) in 20 mL of H2O was added over a 30 minute period to a mixture of the aminothiazole (7.44 g , 40 mmol), 85% phosphoric acid (50 mL) and 70% nitric acid (25 mL) at -10° C. The mixture began to bubble immediately and an exotherm was observed. A CO2 /acetone bath was used to maintain the temperature at -10° C. throughout the addition. An orange precipitate formed and the mixture became very difficult to stir. Once the addition was complete, the mixture was allowed to warm to room temperature and stirred for ~20 minutes. The reaction mixture was then poured into a mixture of hydrobromic acid (20 mL) and cuprous bromide (5.74 g, 40 mmol). After vigorous gas evolution, the mixture was diluted with H2O (650 mL) and filtered to yield a brown solid. The solid was dissolved in ethyl acetate and concentrated onto ~100 g of silica gel and chromatographed over silica gel, eluting with a serial dilution of hexane to 90% hexane/10% ethyl acetate. Isolation of the major product gave 1.92 g (19% yield) of the desired product as a yellow solid: mp 63-65° C.; 1H NMR (CDCl3) δ 4.35 (q, 2H), 2.7 (s, 3H), 1.35 (t, 3H).






[Compound]
Name
cuprous bromide
Quantity
5.74 g
Type
reactant
Reaction Step Two



Name
Yield
19%
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH:5]1[N:9]=[C:8](N)[S:7][CH:6]=1.P(=O)(O)(O)O.[N+]([O-])(O)=O.[BrH:20].[C:21]([O:24][CH2:25][CH3:26])(=[O:23])[CH3:22]>O>[Br:20][C:8]1[S:7][C:22]([C:21]([O:24][CH2:25][CH3:26])=[O:23])=[C:5]([CH3:6])[N:9]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.56 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
7.44 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CSC(=N1)N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
[Compound]
|
Name
|
cuprous bromide
|
|
Quantity
|
5.74 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to bubble immediately
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A CO2 /acetone bath was used
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
throughout the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An orange precipitate formed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for ~20 minutes
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a brown solid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated onto ~100 g of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed over silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a serial dilution of hexane to 90% hexane/10% ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC(=C(N1)C)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.92 g | |
| YIELD: PERCENTYIELD | 19% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
